molecular formula C12H9BrO B089831 1-Bromo-4-phenoxybenzene CAS No. 101-55-3

1-Bromo-4-phenoxybenzene

Cat. No.: B089831
CAS No.: 101-55-3
M. Wt: 249.1 g/mol
InChI Key: JDUYPUMQALQRCN-UHFFFAOYSA-N
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Description

1-Bromo-4-phenoxybenzene is an organic compound with the molecular formula C₁₂H₉BrO and a molecular weight of 249.103 g/mol . It is also known by other names such as 4-bromodiphenyl ether and 4-bromophenyl phenyl ether . This compound is characterized by a bromine atom attached to a benzene ring, which is further connected to another benzene ring through an oxygen atom.

Preparation Methods

1-Bromo-4-phenoxybenzene can be synthesized through various methods. One common synthetic route involves the bromination of diphenyl ether. This process typically uses bromine (Br₂) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃). The reaction is carried out under controlled conditions to ensure selective bromination at the para position .

Industrial production methods may involve similar bromination reactions but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

1-Bromo-4-phenoxybenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide (OH⁻), amine (NH₂⁻), or alkoxide (RO⁻) ions. These reactions typically occur under basic conditions and result in the formation of corresponding substituted products.

    Oxidation Reactions: The phenoxy group can undergo oxidation to form phenol derivatives. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Scientific Research Applications

1-Bromo-4-phenoxybenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.

    Biology: It serves as a building block for the development of biologically active molecules and can be used in the study of enzyme inhibition and receptor binding.

    Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is utilized in the production of specialty chemicals and materials, such as polymers and resins.

Comparison with Similar Compounds

1-Bromo-4-phenoxybenzene can be compared with other similar compounds, such as:

    4-Bromodiphenyl ether: Similar in structure but lacks the phenoxy group.

    4-Bromophenyl phenyl ether: Similar in structure but with different substituents on the benzene rings.

    4-Bromophenoxybenzene: Similar in structure but with variations in the position of the bromine atom.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for various applications in research and industry .

Properties

IUPAC Name

1-bromo-4-phenoxybenzene
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InChI

InChI=1S/C12H9BrO/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11/h1-9H
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InChI Key

JDUYPUMQALQRCN-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)Br
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Molecular Formula

C12H9BrO
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DSSTOX Substance ID

DTXSID8023927
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Molecular Weight

249.10 g/mol
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Physical Description

4-bromophenyl phenyl ether appears as liquid. Freezing point 18 °C. Density 1.423 g / cm3. Insoluble or slightly soluble in water., mp = 18.72 deg C; [HSDB] Liquid; mp = 18 deg C; [CAMEO] Colorless liquid; mp = 17-18 deg C; [MSDSonline]
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Boiling Point

581 °F at 760 mmHg (NTP, 1992), 310.1 °C @ 760 MM HG, BP: 124-8 °C @ 3-4 mm Hg
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Flash Point

greater than 234 °F (NTP, 1992)
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Solubility

Insol in water, > 10% in ethyl ether
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Density

1.4208 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.6088 @ 20 °C/4 °C
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Vapor Pressure

0.0015 [mmHg], 0.0015 torr @ 20 °C (calc)
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CAS No.

101-55-3
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Record name 1-Bromo-4-phenoxybenzene
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Melting Point

63 °F (NTP, 1992), 18.72 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 1-Bromo-4-phenoxybenzene compare to the naturally occurring polybrominated diphenyl ether (PBDE) in terms of antifouling activity?

A1: The research primarily focused on naturally occurring PBDEs and synthetic analogues for their antifouling properties. While this compound was included in the study, its activity was found to be lower than the naturally occurring compound 3,5-dibromo-2-(2′,4′-dibromophenoxy)phenol (compound 2 in the study) []. Compound 2 demonstrated strong antifouling activity against various marine organisms, including bacteria, diatoms, barnacle larvae, and mussel juveniles, with minimal toxicity []. This suggests that the specific bromine substitution pattern in compound 2 plays a crucial role in its enhanced efficacy compared to this compound.

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